Product packaging for (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid(Cat. No.:CAS No. 138797-71-4)

(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid

Cat. No.: B557306
CAS No.: 138797-71-4
M. Wt: 397.5 g/mol
InChI Key: LZOLWEQBVPVDPR-VBKZILBWSA-N
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Description

(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C23H27NO5 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27NO5 B557306 (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid CAS No. 138797-71-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOLWEQBVPVDPR-VBKZILBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427357
Record name Fmoc-D-Thr(tBu)-OH
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138797-71-4
Record name Fmoc-D-Thr(tBu)-OH
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URL https://comptox.epa.gov/dashboard/DTXSID80427357
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Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-D-threonine
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Record name Fmoc-D-Thr(tBu)-OH
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Research Context and Significance of Fmoc D Thr Tbu Oh in Advanced Peptide Chemistry

Role of Fmoc-D-Thr(tBu)-OH as a Protected Amino Acid Building Block

In the realm of peptide synthesis, protecting reactive functional groups is crucial to prevent unwanted side reactions and ensure the correct amino acid sequence. Fmoc-D-Thr(tBu)-OH is equipped with two such protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyl (tBu) group.

The Fmoc group is attached to the α-amino group of the D-threonine. This group is stable under acidic conditions but can be readily removed by a mild base, typically piperidine (B6355638). nih.govnih.gov This characteristic is central to the Fmoc/tBu solid-phase peptide synthesis strategy, allowing for the sequential addition of amino acids to a growing peptide chain. nih.gov

The tert-butyl (tBu) group protects the hydroxyl group in the side chain of D-threonine. peptide.com This bulky group prevents the hydroxyl group from participating in unintended reactions during the coupling steps. The tBu group is stable to the basic conditions used to remove the Fmoc group but is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), at the end of the synthesis to liberate the final peptide. nih.govpeptide.com The use of these "orthogonal" protecting groups—one removed by base and the other by acid—is a fundamental principle of modern peptide synthesis. nih.gov

Table 1: Key Properties of Fmoc-D-Thr(tBu)-OH

Property Value
CAS Number 138797-71-4 chemimpex.comsigmaaldrich.com
Molecular Formula C23H27NO5 chemimpex.comsigmaaldrich.com
Molecular Weight 397.46 g/mol sigmaaldrich.com
Appearance White to light yellow crystalline powder chemimpex.comchemicalbook.com
Melting Point ~130 °C sigmaaldrich.com
Optical Rotation [α]20/D −15±1.5°, c = 1% in ethyl acetate (B1210297) sigmaaldrich.com

Stereochemical Purity and the Significance of D-Threonine Diastereomers

Threonine is one of two proteinogenic amino acids that possess two chiral centers, leading to the possibility of four stereoisomers. advancedchemtech.comwikipedia.org These are designated as (2S,3R), (2R,3S), (2S,3S), and (2R,3R). wikipedia.org The naturally occurring form is L-threonine, which has the (2S,3R) configuration. libretexts.org Its enantiomer, D-threonine, has the (2R,3S) configuration. chemicalbook.com

The diastereomers of threonine are referred to as "allo-threonine." wikipedia.org D-allo-threonine has the (2R,3R) configuration, while L-allo-threonine has the (2S,3S) configuration. wikipedia.org Diastereomers, unlike enantiomers, are not mirror images of each other and have different physical properties. libretexts.org The key distinction between D-threonine and D-allo-threonine lies in the spatial arrangement of the atoms at the second chiral center (C3). wikipedia.org This difference in configuration can be crucial in the synthesis and function of peptides. The stereochemical purity of these isomers is often determined using techniques like capillary gas chromatography. nih.gov

The stereochemistry of the amino acid building blocks has a profound impact on the final properties and synthesis of a peptide. The incorporation of D-amino acids, such as D-threonine, into a peptide chain can significantly alter its three-dimensional structure. frontiersin.org While naturally occurring proteins are composed almost exclusively of L-amino acids, the introduction of D-amino acids can lead to peptides with unique conformations. nih.govcsbsju.edu

This alteration in structure can have several important consequences:

Increased Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. nih.gov This increased stability is a highly desirable trait for therapeutic peptides.

Modified Biological Activity: The change in shape resulting from the inclusion of a D-amino acid can lead to altered binding affinity for biological targets such as receptors and enzymes. csbsju.edu This can be exploited to design peptides with enhanced or novel biological activities.

Control of Aggregation: The stereochemistry of amino acids can influence the aggregation behavior of peptides. In some cases, substituting an L-amino acid with its D-enantiomer can suppress or slow down the formation of β-sheet assemblies, which are associated with amyloid fibril formation. nih.gov

Broader Implications in Bioactive Peptide Synthesis and Medicinal Chemistry

The use of Fmoc-D-Thr(tBu)-OH and other D-amino acid derivatives is a key strategy in medicinal chemistry for the development of novel peptide-based therapeutics. chemimpex.com D-threonine itself is an important unnatural amino acid used as a chiral building block for various pharmaceutical drugs, including peptidomimetic drugs for analgesic applications and for treating side effects of peripheral opioids. chemicalbook.comchemicalbook.com

The ability to incorporate D-amino acids allows for the creation of peptides with improved pharmacokinetic profiles, such as longer half-lives in the body due to reduced enzymatic degradation. nih.gov This is a critical factor in the design of effective drugs. Furthermore, the unique structural constraints imposed by D-amino acids can be used to fine-tune the biological activity of a peptide, leading to the development of more potent and selective therapeutic agents. chemimpex.comfrontiersin.org

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Protocols for Fmoc-D-Thr(tBu)-OH

The synthesis of Fmoc-D-Thr(tBu)-OH typically involves a multi-step process starting from either D-threonine or, more commonly, L-threonine followed by stereochemical inversion. These established routes focus on the selective introduction of the Fmoc and tert-butyl protecting groups while preserving the free carboxylic acid functionality.

A widely adopted synthetic pathway commences with L-threonine, leveraging its availability and cost-effectiveness . This route typically involves the esterification of the carboxyl group, protection of the hydroxyl side chain, and finally, the acylation of the α-amino group with the Fmoc moiety. A common sequence involves converting L-threonine into its methyl ester hydrochloride (Thr-OMe·HCl) using methanol (B129727) and thionyl chloride . Subsequently, the hydroxyl group is protected as a tert-butyl ether, yielding Thr(tBu)-OMe, through reaction with isobutylene (B52900) under acidic catalysis . The methyl ester is then saponified using a base like sodium hydroxide (B78521) (NaOH) to liberate the free carboxylic acid, forming H-Thr(tBu)-OH . The final step involves the introduction of the Fmoc group onto the α-amino terminus, typically using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions, to yield the desired Fmoc-D-Thr(tBu)-OH .

The strategic placement of protecting groups is paramount for the successful synthesis of Fmoc-D-Thr(tBu)-OH.

Fmoc Protection: The α-amino group is selectively protected using reagents such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) total-synthesis.com. These reactions are commonly performed under basic conditions, often employing the Schotten-Baumann protocol with bases like sodium bicarbonate (NaHCO3) in aqueous-organic solvent mixtures, such as tetrahydrofuran (B95107) (THF)/water or dimethylformamide (DMF)/water total-synthesis.comorganic-chemistry.org. Fmoc-Cl, while reactive, is sensitive to moisture and heat total-synthesis.com. Alternative methods, such as zinc dust-promoted neutral conditions, have been developed to mitigate side reactions like oligomerization nih.gov.

tert-Butyl (tBu) Protection: The hydroxyl group of threonine is protected as a stable tert-butyl ether . This is typically achieved by reacting the threonine derivative with isobutylene gas in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or triflic acid medchemexpress.comresearchgate.netnii.ac.jpgoogle.com. Another effective method involves using tert-butyl acetate (B1210297) in conjunction with a perchloric acid catalyst researchgate.netnii.ac.jpthieme-connect.com. The tert-butyl ether is valued for its robustness under the basic conditions typically used for Fmoc group removal .

A common and efficient synthetic route for Fmoc-D-Thr(tBu)-OH begins with L-threonine . The process typically starts with the esterification of the carboxyl group, often to a methyl ester (Thr-OMe·HCl), using methanol and thionyl chloride . This ester intermediate then undergoes tert-butylation, where the hydroxyl group is protected by reaction with isobutylene under acidic catalysis, yielding Thr(tBu)-OMe . Subsequently, the methyl ester is saponified using a base, such as sodium hydroxide (NaOH), to regenerate the free carboxylic acid, forming H-Thr(tBu)-OH . The final step involves the introduction of the Fmoc group onto the α-amino terminus, commonly using Fmoc-OSu under basic conditions, to produce the target Fmoc-D-Thr(tBu)-OH . An alternative synthetic strategy may involve initial protection with a benzyloxycarbonyl (Z) group, followed by tert-butylation, deprotection of the Z group via hydrogenolysis, and subsequent Fmoc protection google.com. The orthogonality of the Fmoc group, stable to acidic conditions used for tert-butylation, and the tert-butyl ether, stable to basic conditions for Fmoc removal, is crucial for its application in peptide synthesis total-synthesis.com.

Table 1: Key Synthetic Steps for Fmoc-D-Thr(tBu)-OH

StepTransformationReagents/ConditionsProduct/IntermediateYield (Typical)Notes
1EsterificationMethanol, Thionyl Chloride (SOCl2)L-Threonine methyl ester hydrochloride (Thr-OMe·HCl)Near-quantitativeProtects carboxyl group
2tert-ButylationIsobutene gas, Sulfuric Acid (H2SO4) (catalytic) in Methylene Chloride (DCM)Thr(tBu)-OMe85-92%Protects hydroxyl group
3SaponificationSodium Hydroxide (NaOH) (30-40 wt%)H-Thr(tBu)-OHNot specifiedLiberates free carboxyl
4Fmoc AcylationFmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide), Base (e.g., DIPEA), DMFFmoc-D-Thr(tBu)-OH≥98% (HPLC purity)Protects α-amino group

Innovative and Optimized Synthetic Routes to D-Threonine Derivatives

The synthesis of specific D-threonine stereoisomers, particularly D-allo-threonine derivatives, often necessitates innovative approaches to achieve the correct stereochemistry, frequently starting from the more abundant L-threonine.

The production of D-threonine derivatives, especially D-allo-threonine, commonly begins with L-threonine, requiring stereochemical inversion at the alpha-carbon researchgate.netacs.orggoogle.comresearchgate.net. Chemical methods for epimerization include the use of salicylaldehyde (B1680747) in acetic acid to convert L-threonine into a mixture of L-threonine and D-allothreonine researchgate.net. Another chemical strategy involves the formation of an oxazoline (B21484) intermediate via thionyl chloride treatment, followed by hydrolysis, to achieve stereochemical inversion at the α-carbon researchgate.net. Enzymatic methods employing amino acid racemases (AArac) are also significant, facilitating the conversion of L-threonine into L-threonine and D-allothreonine mixtures acs.orggoogle.comresearchgate.net. For example, an amino acid racemase from Pseudomonas putida has been utilized for the efficient production of D- and L-allo-threonine through isomerization and crystallization researchgate.net. These epimerization techniques are fundamental for obtaining the precise stereochemistry required for D-threonine derivatives, including Fmoc-D-allo-Thr(tBu)-OH chemimpex.commedchemexpress.comresearchgate.netresearchgate.netbiosynth.compeptide.com.

Mechanistic Investigations of Reaction Pathways

Mechanistic Aspects of Peptide Coupling Reactions

Peptide bond formation is fundamentally a nucleophilic acyl substitution reaction, a cornerstone of organic chemistry applied extensively in peptide synthesis.

To facilitate the nucleophilic attack by the amine, the carboxyl group of Fmoc-protected amino acids, such as Fmoc-D-Thr(tBu)-OH, must be activated. Several strategies are employed, each with its own mechanism:

Carbodiimide Activation: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are commonly used. They react with the carboxylic acid to form an O-acylisourea intermediate, which is highly reactive. Often, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are used in conjunction with carbodiimides. These additives react with the O-acylisourea to form more stable active esters (e.g., HOBt esters), which then react with the amino group of the growing peptide chain chempep.combachem.com.

Phosphonium (B103445) and Uronium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate) are widely used. These reagents, often in the presence of a base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), rapidly convert the Fmoc-amino acid into highly reactive active esters or similar intermediates, promoting efficient coupling chempep.combachem.com. The mechanism involves the formation of an activated species that readily reacts with the free amine embrapa.brbachem.com.

Acid Chlorides and Fluorides: Fmoc-amino acid chlorides (Fmoc-Xaa-Cl) or fluorides can be generated and used as activated species. These highly reactive intermediates react directly with the amino group, often requiring a base to neutralize the released HCl uniurb.itchempep.com.

The choice of activation strategy and coupling reagent is critical for maximizing coupling efficiency and minimizing side reactions such as racemization chempep.combachem.com.

Analysis of Protecting Group Stability and Degradation Pathways

The success of Fmoc SPPS hinges on the selective and orthogonal removal of protecting groups. Fmoc-D-Thr(tBu)-OH utilizes two key protecting groups:

Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is stable under acidic conditions but is readily cleaved by weak bases, typically a solution of piperidine (B6355638) (e.g., 20% in DMF) wikipedia.orgtotal-synthesis.comseplite.compublish.csiro.au. The deprotection mechanism involves a base-catalyzed β-elimination, releasing dibenzofulvene and carbon dioxide embrapa.brwikipedia.orgtotal-synthesis.compublish.csiro.au. This base lability makes it orthogonal to acid-labile side-chain protecting groups.

tBu Group: The tert-butyl (tBu) group is employed to protect the hydroxyl side chain of threonine. It is stable to the basic conditions used for Fmoc removal but is labile under acidic conditions seplite.comsigmaaldrich.compeptide.comontosight.aiiris-biotech.de. Typically, it is removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA) seplite.comontosight.aiiris-biotech.de.

Table 1: Protecting Group Properties in Fmoc SPPS

Protecting GroupProtected MoietyStabilityRemoval ConditionsReferences
Fmocα-aminoAcid-stable, base-labilePiperidine (e.g., 20% in DMF) wikipedia.orgtotal-synthesis.comseplite.compublish.csiro.au
tBuHydroxyl (Ser, Thr, Tyr)Base-stable, acid-labileTFA (e.g., 95%) seplite.comsigmaaldrich.compeptide.comontosight.aiiris-biotech.de

Characterization and Mitigation of Side Reactions in Fmoc-Based Synthesis

Despite advancements, Fmoc SPPS can be prone to various side reactions that can compromise peptide purity and yield. Understanding and mitigating these is crucial.

Diketopiperazine (DKP) Formation: This occurs when the newly deprotected N-terminal amine attacks the penultimate peptide bond, leading to a cyclic dipeptide and cleavage from the resin or loss of residues. It is favored by basic conditions used for Fmoc removal and sequences involving proline chempep.comiris-biotech.deub.eduresearchgate.netacs.orgnih.gov. Mitigation involves using specific Fmoc removal solutions (e.g., incorporating DBU or piperazine (B1678402) in NMP), optimizing deprotection times, or using dipeptide building blocks iris-biotech.deacs.org.

Aspartimide Formation: Aspartic acid residues can cyclize under basic or acidic conditions to form aspartimides. This can lead to epimerization and the formation of α- and β-peptide linkages iris-biotech.deub.edunih.gov. Using bulkier aspartate protecting groups (e.g., replacing tBu with longer alkyl chains) or alternative protection strategies can prevent this iris-biotech.de.

Racemization: The loss of stereochemical integrity at the α-carbon can occur during activation and coupling, particularly with certain amino acids (e.g., histidine, cysteine) and coupling reagents, or in the presence of bases chempep.combachem.comnih.govslideshare.net. Careful selection of coupling reagents (e.g., carbodiimides with additives) and bases (e.g., collidine instead of DIPEA) can minimize racemization chempep.combachem.com.

Methionine Oxidation: Methionine residues are susceptible to oxidation to methionine sulfoxide, which can be reversed by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) during workup iris-biotech.de.

Table 2: Common Side Reactions and Mitigation Strategies in Fmoc SPPS

Side ReactionDescriptionContributing FactorsMitigation StrategiesReferences
Diketopiperazine (DKP)Cyclization leading to peptide cleavage or loss of residues.Base-mediated Fmoc deprotection, C-terminal proline, sequence-dependent.Alternative Fmoc removal solutions (DBU/piperazine), optimized deprotection times, dipeptide building blocks. chempep.comiris-biotech.deub.eduresearchgate.netacs.orgnih.gov
Aspartimide FormationCyclization of Asp residues, causing epimerization and α/β-peptide formation.Base or acid catalysis (Fmoc deprotection, TFA cleavage).Bulkier aspartate protecting groups, cyanosulfurylide (CSY) derivatives. iris-biotech.deub.edunih.gov
RacemizationLoss of stereochemical integrity at the α-carbon.Base-mediated activation, specific coupling reagents, slow couplings.Carbodiimide activation with additives (HOBt, HOAt), alternative bases (collidine), optimized coupling conditions. chempep.combachem.comnih.govslideshare.net
Methionine OxidationOxidation of methionine to methionine sulfoxide.Exposure to oxidants, air.Reversal with reducing agents (DTT, TCEP) during workup. iris-biotech.de
Incomplete Fmoc DeprotectionResidual Fmoc group prevents subsequent coupling, leading to truncated sequences.Insufficient deprotection time or reagent concentration.Extending reaction time or repeating the deprotection step. iris-biotech.de

Chemical Reactivity and Derivatization Studies

The chemical reactivity of Fmoc-D-Thr(tBu)-OH is primarily exploited for its role in peptide synthesis.

Fmoc-D-Thr(tBu)-OH itself is generally stable to oxidation under typical Fmoc SPPS conditions. The tert-butyl group effectively protects the hydroxyl moiety of threonine from oxidation, which could otherwise lead to undesired side reactions or modifications of the peptide chain ontosight.ai. The Fmoc group is also relatively stable to common oxidative conditions encountered during peptide synthesis. While some amino acid side chains, such as methionine or tryptophan, are susceptible to oxidation iris-biotech.de, the threonine residue in Fmoc-D-Thr(tBu)-OH, with its hydroxyl group protected by the tBu group, is not a primary site for such reactions. Specific derivatization studies focusing on the oxidation of the Fmoc group or the tBu-protected hydroxyl group of Fmoc-D-Thr(tBu)-OH are not extensively detailed in the provided literature; the primary focus remains on its stability and reactivity in peptide bond formation.

List of Compounds Mentioned:

Fmoc-D-Thr(tBu)-OH

Fmoc (9-fluorenylmethoxycarbonyl)

tBu (tert-butyl)

DCC (N,N'-dicyclohexylcarbodiimide)

DIC (N,N'-diisopropylcarbodiimide)

HOBt (1-hydroxybenzotriazole)

HOAt (1-hydroxy-7-azabenzotriazole)

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

PyBOP (Benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate)

DIPEA (N,N-diisopropylethylamine)

NMM (N-methylmorpholine)

TFA (Trifluoroacetic acid)

DMF (N,N-dimethylformamide)

DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)

NMP (N-methyl-2-pyrrolidone)

DTT (Dithiothreitol)

TCEP (Tris(2-carboxyethyl)phosphine)

Boc (tert-butyloxycarbonyl)

Bzl (Benzyl)

Trt (Trityl)

Alloc (Allyloxycarbonyl)

Mmt (4-methoxytrityl)

Pbf (pentamethyldihydrobenzofuran-5-sulfonyl)

Reduction Reactions and Product Formation

Fmoc-D-Thr(tBu)-OH, in its standard application as a building block for peptide synthesis, is not typically a direct substrate for reduction reactions. The primary functional groups present – the protected amine (Fmoc), the carboxylic acid, and the protected hydroxyl – are generally stable under common reductive conditions used in peptide chemistry. Reduction reactions in peptide synthesis usually target specific functionalities introduced into the peptide chain, such as disulfide bonds (e.g., reduction by dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)), nitro groups, azides, or carbonyls, to create modified amino acids or cyclic peptide structures.

While Fmoc-D-Thr(tBu)-OH itself is not commonly subjected to reduction, its synthesis might involve reduction steps in the preparation of precursor molecules. However, specific documented pathways detailing the reduction of precursors leading directly to Fmoc-D-Thr(tBu)-OH are not widely reported in readily accessible literature. Similarly, research findings detailing the use of Fmoc-D-Thr(tBu)-OH in a synthetic context where it is directly involved in or a product of a reduction reaction are scarce. If such transformations were to occur, they would likely be highly specialized, aiming to modify the threonine side chain after deprotection of the tBu group, or involve reduction of a functional group introduced onto the Fmoc-protected threonine derivative. Due to the lack of specific documented examples and detailed research findings for reduction reactions directly involving Fmoc-D-Thr(tBu)-OH in its common applications, no data tables or specific product formation examples can be provided for this section.

Nucleophilic Substitution Reactions at Functional Sites

Fmoc-D-Thr(tBu)-OH possesses several functional sites where nucleophilic substitution reactions are critical for its utility in peptide synthesis. The most significant of these are the carboxyl group and, after deprotection, the side-chain hydroxyl group.

Nucleophilic Acyl Substitution at the Carboxyl Group

The carboxyl group of Fmoc-D-Thr(tBu)-OH is the primary site for nucleophilic substitution, facilitating the formation of amide bonds, which are the defining linkages in peptides. This process involves the activation of the carboxyl group to render it more electrophilic, making it susceptible to nucleophilic attack by an amine.

Mechanism of Peptide Bond Formation: The activation of the carboxyl group is typically achieved using coupling reagents, which convert the carboxylic acid into a more reactive species, such as an activated ester, an acyl halide, or a mixed anhydride. This activated intermediate then readily undergoes nucleophilic attack by the free amino group of another amino acid or peptide chain, forming a stable amide (peptide) bond and regenerating the coupling reagent's by-products. Common coupling reagents employed in conjunction with Fmoc-amino acids include carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC)), phosphonium salts (e.g., benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)), and uronium/aminium salts (e.g., O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HAATU)). These reactions are typically performed in the presence of a base, such as N,N-diisopropylethylamine (DIPEA) or 1-hydroxybenzotriazole (HOBt), to facilitate the reaction and suppress racemization of the chiral centers.

Research Findings and Data: While specific comparative studies detailing the performance of every coupling reagent exclusively with Fmoc-D-Thr(tBu)-OH are extensive, general findings indicate high efficiency and low racemization rates when employing modern coupling agents like HATU or HBTU in the presence of DIPEA. For instance, coupling Fmoc-D-Thr(tBu)-OH to a resin-bound peptide or another Fmoc-amino acid is typically achieved with yields exceeding 95%, with racemization levels often below 0.1% under optimized conditions. The tert-butyl protection on the threonine side chain ensures that the hydroxyl group does not interfere with the carboxyl activation and subsequent nucleophilic attack.

Table 1: Representative Coupling Conditions for Fmoc-D-Thr(tBu)-OH

Coupling ReagentBaseSolventTypical YieldRacemization (approx.)Notes
HATUDIPEADMF>95%<0.1%Highly efficient, good for sterically hindered amino acids.
HBTUDIPEADMF>95%<0.2%Widely used, effective coupling agent.
DIC/HOBtDIPEADMF>90%<0.5%Carbodiimide-based, cost-effective.
PyBOPDIPEADMF>93%<0.3%Phosphonium-based, effective but can be more expensive.

Note: DMF (N,N-Dimethylformamide) is a common solvent. Yields and racemization levels are representative and can vary based on specific peptide sequence, resin, and reaction conditions.

Nucleophilic Substitution/Addition at the Side Chain Hydroxyl Group

The tert-butyl (tBu) ether group serves as a robust protecting group for the hydroxyl functionality of threonine. This protection is crucial during peptide chain elongation, preventing the hydroxyl group from participating in unwanted side reactions, such as esterification or O-acylation, which could lead to truncated or modified peptide sequences.

Deprotection and Subsequent Reactions: The tBu protecting group is typically removed under acidic conditions, most commonly using neat trifluoroacetic acid (TFA) or a solution of TFA in an organic solvent (e.g., 5-20% TFA in dichloromethane). The acidic cleavage liberates the free hydroxyl group. Once deprotected, the hydroxyl group can act as a nucleophile in various subsequent chemical transformations. Potential reactions include:

Esterification: Reaction with a carboxylic acid or activated carboxylic acid derivative to form an ester linkage.

Etherification: Reaction with an alkyl halide or tosylate under basic conditions to form an ether linkage.

Phosphorylation or Glycosylation: If specific modified peptides are targeted, the free hydroxyl can serve as an attachment point for phosphate (B84403) or sugar moieties, often requiring prior activation of the hydroxyl or the modifying agent.

While the potential for these nucleophilic substitutions exists, specific detailed research findings and data tables documenting these transformations directly on Fmoc-D-Thr(tBu)-OH derivatives after tBu deprotection are not extensively detailed in the provided search results. The focus remains on its role in peptide backbone formation. However, the principle of the free hydroxyl acting as a nucleophile for further functionalization is a well-established chemical transformation in peptide chemistry.

Compound List

Fmoc-D-Thr(tBu)-OH (N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-D-threonine)

Dithiothreitol (DTT)

Tris(2-carboxyethyl)phosphine (TCEP)

N,N'-Dicyclohexylcarbodiimide (DCC)

N,N'-Diisopropylcarbodiimide (DIC)

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HAATU)

N,N-Diisopropylethylamine (DIPEA)

1-Hydroxybenzotriazole (HOBt)

Trifluoroacetic acid (TFA)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Applications in Advanced Peptide Synthesis and Interdisciplinary Research

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides, and Fmoc-D-Thr(tBu)-OH is a key building block within this framework.

The Fmoc group on Fmoc-D-Thr(tBu)-OH is readily cleaved under mild basic conditions, typically using piperidine (B6355638) chemimpex.comsigmaaldrich.comgenscript.comsigmaaldrich.com. This selective deprotection allows for the stepwise addition of amino acids, ensuring controlled peptide chain elongation. The tert-butyl (tBu) ether protects the hydroxyl group of the threonine side chain peptide.comontosight.aicymitquimica.com. This protection is vital to prevent side reactions such as O-acylation or the formation of aspartimide during coupling and deprotection steps, which could otherwise lead to truncated or modified peptide sequences peptide.comiris-biotech.de. The tBu group is stable to the basic conditions used for Fmoc removal but is efficiently cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final peptide cleavage from the resin peptide.comontosight.ai. This orthogonality is a cornerstone of Fmoc-SPPS, ensuring that only the desired functional groups are manipulated at each stage.

Fmoc-D-Thr(tBu)-OH is compatible with a wide array of resins commonly used in SPPS. For peptides requiring a free C-terminal carboxylic acid, Wang resin is frequently employed. In this setup, Fmoc-D-Thr(tBu)-OH is coupled to the resin-bound amino acid or directly to the resin if it is the first amino acid in the sequence chemimpex.compeptide.com. Similarly, for peptides with a C-terminal amide, resins like Rink Amide resin are used. The tert-butyl protecting group is stable to the cleavage conditions typically employed with these resins, such as TFA peptide.com. Other resins like 2-Chlorotrityl chloride (2-CTC) resin can also be used, particularly for the synthesis of peptide fragments .

Fmoc-D-Thr(tBu)-OH is compatible with a broad spectrum of coupling reagents essential for forming the peptide bond. These include widely used reagents such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium), HATU, PyBOP, and carbodiimide-based methods like DIC/HOBt genscript.compeptide.comnih.gov. The choice of coupling reagent and optimization of reaction conditions (e.g., solvent, base, reaction time) are critical for achieving efficient coupling and minimizing racemization, especially for L-amino acids, though good practice is maintained for D-amino acids as well genscript.compeptide.comuniurb.it. The stability of the tBu group under these conditions ensures that the threonine side chain remains protected throughout the coupling process.

Applications in Liquid-Phase Peptide Synthesis (LPPS)

While SPPS is more prevalent for Fmoc chemistry, Fmoc-D-Thr(tBu)-OH can also be utilized in liquid-phase peptide synthesis (LPPS). In this approach, the protected amino acid is reacted with the N-terminus of a growing peptide chain in solution. Subsequent purification steps are required after each coupling and deprotection cycle. Although less common for longer peptides due to purification challenges, LPPS can be advantageous for synthesizing shorter peptide fragments or for specific modifications ontosight.ai.

Stereochemical Control and Its Impact on Peptide Structure and Function

The inclusion of D-amino acids, as provided by Fmoc-D-Thr(tBu)-OH, offers significant advantages in peptide design. Unlike the naturally occurring L-amino acids, D-amino acids possess an inverted stereochemistry jpt.comfrontiersin.org. This difference can lead to:

Increased Resistance to Proteolysis: Peptides containing D-amino acids are generally less susceptible to degradation by proteases, which typically recognize and cleave L-amino acid peptide bonds nih.govjpt.comfrontiersin.orgamericanpeptidesociety.org. This enhanced stability translates to longer half-lives in biological systems, a critical feature for therapeutic peptides.

Altered Conformations: The stereochemical difference can influence peptide secondary structures, such as helices and beta-turns, leading to unique three-dimensional arrangements nih.govjpt.comudel.edubeilstein-journals.org. This conformational control is vital for optimizing a peptide's interaction with its biological target, such as a receptor or enzyme.

By providing a protected D-threonine building block, Fmoc-D-Thr(tBu)-OH allows researchers to precisely incorporate this non-natural amino acid, thereby fine-tuning peptide structure, stability, and biological activity for advanced research and therapeutic development.

Influence of D-Amino Acid Incorporation on Peptide Conformation and Biological Activity

The introduction of D-amino acids into a peptide sequence can profoundly alter its three-dimensional structure and, consequently, its biological activity frontiersin.orgnih.govnih.govresearchgate.net. Unlike their L-counterparts, D-amino acids are generally not recognized by endogenous proteases, leading to increased resistance against proteolytic degradation and a prolonged half-life in vivo americanpeptidesociety.orgresearchgate.netresearchgate.nettandfonline.com. This enhanced stability is a critical factor in developing effective peptide therapeutics. Furthermore, D-amino acid substitutions can influence peptide conformation by altering dihedral angles and backbone sampling, which in turn can affect receptor binding and enzyme interactions nih.govnih.govresearchgate.net. For instance, the presence of D-amino acids has been shown to be crucial for receptor recognition, with some peptides requiring a D-amino acid at specific positions to bind their target receptors effectively mdpi.com. Studies have also indicated that D-amino acid incorporation can improve binding affinity and modulate receptor selectivity, offering a means to design peptides with enhanced specificity pnas.orgpnas.orgbiorxiv.org.

Specific Role of D-allo-Threonine Configuration on Peptide Secondary Structure and Stability

Threonine, possessing a chiral center in its side chain, exists as four stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. Fmoc-D-Thr(tBu)-OH specifically introduces the D-allo-threonine configuration. The "allo" designation refers to a diastereomeric configuration at the β-carbon of the threonine side chain, distinguishing it from the standard D-threonine . The incorporation of D-allo-threonine, like other D-amino acids, contributes to increased resistance against proteolytic degradation and can enhance peptide stability and bioavailability researchgate.netchemimpex.com. The specific stereochemistry of the threonine side chain can influence backbone sampling and, consequently, peptide conformation and biological properties nih.govresearchgate.net. Research suggests that the D-allo-threonine configuration, due to its altered side-chain dihedral angles, can potentially disrupt standard α-helix or β-sheet formations . In some instances, replacing threonine with allo-threonine has been shown to destabilize protein structures osti.gov.

Implications for Modulating Receptor Selectivity and Enzyme Interactions

The incorporation of D-amino acids, including D-allo-threonine, can significantly influence a peptide's interaction with its biological targets. Nature itself utilizes the isomerization of L-amino acids to their D-counterparts in neuropeptides to modulate selectivity between different receptors pnas.orgpnas.orgresearchgate.net. This stereochemical change can alter how a peptide interacts with G protein-coupled receptors (GPCRs) or other cellular targets, leading to distinct signaling pathways pnas.orgpnas.org. Furthermore, D-amino acids can enhance selectivity towards specific cell types or membranes, potentially reducing off-target effects nih.gov. For instance, studies have shown that D-amino acid-containing peptides can exhibit reduced hemolytic and cytotoxic effects against mammalian cells while retaining antimicrobial activity, suggesting improved selectivity nih.gov. The ability to fine-tune receptor recognition and enzyme interactions through D-amino acid substitution makes Fmoc-D-Thr(tBu)-OH a valuable tool for designing peptides with tailored biological activities.

Development of Therapeutically Relevant Peptides

The inherent instability and short half-lives of many naturally occurring peptides limit their therapeutic potential. Strategies employing modified amino acids, such as D-amino acids, are central to developing peptide-based drugs with improved pharmacological profiles.

Design of Peptide-Based Drugs with Enhanced Pharmacological Profiles

Fmoc-D-Thr(tBu)-OH is frequently employed in the design of peptide-based drugs to enhance their pharmacological properties. The incorporation of D-amino acids is a well-established method for improving peptide stability and bioavailability americanpeptidesociety.orgresearchgate.netresearchgate.nettandfonline.combiorxiv.orgresearchgate.netiscientific.org. By making peptides less susceptible to enzymatic degradation, D-amino acid substitutions extend their circulation time and efficacy americanpeptidesociety.orgresearchgate.netresearchgate.nettandfonline.com. This strategy has been applied to create modified peptides that exhibit enhanced drug efficacy and stability chemimpex.com. Moreover, D-amino acids can improve binding affinity and contribute to better selectivity, leading to more potent and targeted therapeutic agents nih.govpnas.orgbiorxiv.org. The use of D-amino acids as building blocks for de novo peptide design is also gaining traction, offering new avenues for creating peptides with novel therapeutic activities nih.govnih.govresearchgate.net.

Investigations into Improved Peptide Stability and Bioavailability via D-Amino Acid Modifications

A primary challenge in peptide drug development is overcoming poor stability and limited bioavailability. The substitution of L-amino acids with their D-enantiomers is a key strategy to address these issues americanpeptidesociety.orgresearchgate.netresearchgate.nettandfonline.combiorxiv.orgiscientific.orgnih.govmdpi.com. Peptides composed entirely or partially of D-amino acids are significantly more resistant to proteolytic enzymes, which predominantly target L-amino acids americanpeptidesociety.orgresearchgate.netresearchgate.nettandfonline.com. This resistance translates to a longer half-life and improved stability in biological fluids americanpeptidesociety.orgresearchgate.netbiorxiv.orgnih.gov. For example, studies have demonstrated that substituting three D-amino acids into a peptide sequence can improve its stability by over 50% mdpi.com. Fmoc-D-Thr(tBu)-OH, by introducing the D-allo-threonine residue, contributes to these stability enhancements and can also improve the solubility of peptides, further aiding in their development as therapeutic agents chemimpex.com. These modifications are critical for enabling peptides to survive gastrointestinal transit and reach their targets effectively, paving the way for orally administered peptide drugs and other advanced delivery methods.

Comparative Studies and Future Research Directions

Comparative Analysis with Other Protected Threonine Derivatives

The selection of an appropriate protected amino acid is a critical determinant of the success of solid-phase peptide synthesis (SPPS). The properties of Fmoc-D-Thr(tBu)-OH are best understood in the context of its diastereomers, derivatives with alternative protecting groups, and other related amino acids.

Fmoc-D-Thr(tBu)-OH and its L-form counterpart, Fmoc-L-Thr(tBu)-OH, are diastereomers. While they share the same molecular weight and elemental composition, their spatial arrangement of atoms is different. This stereochemical difference can lead to distinct behaviors in peptide synthesis and in the final properties of the peptide. The "D" configuration refers to the stereocenter at the alpha-carbon, which is the mirror image of the naturally occurring "L" form. peptide.com Threonine, like isoleucine, possesses a second chiral center at its β-carbon. peptide.com This gives rise to another pair of diastereomers known as allo-threonine, which are less common but are found in some bacterially produced peptides. peptide.com The distinct stereochemistry of these derivatives can influence peptide backbone conformation and side-chain interactions.

The tert-butyl (tBu) group is a standard choice for protecting the hydroxyl function of threonine in Fmoc-based SPPS. peptide.com However, alternative protecting groups such as trityl (Trt) and benzyl (B1604629) (Bzl) offer different advantages and disadvantages.

Trityl (Trt): The Trt group is significantly more acid-labile than the tBu group and can be removed with very mild acid conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane, while tBu-based protecting groups remain intact. iris-biotech.deiris-biotech.de This orthogonality is advantageous when selective deprotection of a side chain is required for on-resin modifications like phosphorylation or glycosylation. iris-biotech.deiris-biotech.de Comparative studies have shown that using Trt-protected amino acids can lead to purer crude peptides, especially in the synthesis of difficult sequences. cblpatras.grsigmaaldrich.com For instance, in the synthesis of long peptides, incomplete Fmoc group removal has been observed after a Fmoc-Thr(tBu) residue, a problem that may be mitigated by using Trt protection. cblpatras.gr

Benzyl (Bzl): The benzyl group is another common protecting group for the hydroxyl function of threonine, particularly in Boc-based SPPS. peptide.compeptide.com In Fmoc chemistry, Fmoc-Thr(Bzl)-OH is also utilized. peptide.com The Bzl group is typically removed by strong acids like hydrogen fluoride (B91410) (HF) or by hydrogenolysis. peptide.com

A comparative table of these protecting groups is provided below:

Protecting GroupChemical NameCleavage ConditionsKey Features
tert-Butyl (tBu) tert-ButylHigh concentration of TFA (e.g., 90%) issuu.comStandard protecting group in Fmoc strategy.
Trityl (Trt) Triphenylmethyl1% TFA in DCM iris-biotech.deiris-biotech.deAllows for selective deprotection in the presence of tBu groups; can lead to higher purity in difficult sequences. cblpatras.grsigmaaldrich.com
Benzyl (Bzl) BenzylHF, TFMSA, TMSOTf, Hydrogenolysis peptide.comCommonly used in Boc chemistry; can also be used in Fmoc synthesis. peptide.compeptide.com

N-methylation, the addition of a methyl group to the backbone amide nitrogen, is a crucial modification in peptide chemistry. This alteration enhances lipophilicity, can improve metabolic stability, and influences the binding affinity and specificity of bioactive peptides. acs.org However, the introduction of an N-methyl group on a threonine residue, such as in Fmoc-N(Me)Thr(tBu)-OH, presents synthetic challenges.

The coupling of an amino acid to an N-methylated residue is often difficult. For example, the coupling of Fmoc-Thr(tBu)-OH to an N-methylated phenylalanine has been reported to require repeated and prolonged reaction times to achieve a satisfactory yield. acs.org The reduced reactivity is attributed to the steric hindrance and altered electronics caused by the N-methyl group. While commercially available, the coupling of amino acids to N-methylated threonine derivatives in SPPS can be problematic, sometimes failing even with potent activators. rsc.org

Despite the synthetic hurdles, N-methylation is a valuable tool for improving the pharmacokinetic properties of peptides. nih.gov The increased metabolic stability arises from the protection against enzymatic degradation.

Fmoc-D-Thr(tBu)-OH belongs to a family of Fmoc-protected amino acids with tBu-protected side chains. Comparing it with its counterparts, Fmoc-Ser(tBu)-OH and Fmoc-Tyr(tBu)-OH, highlights the unique characteristics of threonine.

Fmoc-Ser(tBu)-OH: Serine, like threonine, possesses a hydroxyl group, but it is a primary alcohol. This makes it more susceptible to certain side reactions, such as O-acylation followed by an O-to-N acyl migration. issuu.com The secondary hydroxyl group of threonine provides greater stability against such reactions. issuu.com

Fmoc-Tyr(tBu)-OH: Tyrosine has a phenolic hydroxyl group which is also protected by a tBu group in Fmoc-Tyr(tBu)-OH. peptide.comsigmaaldrich.comsigmaaldrich.com The phenolic group is more acidic and nucleophilic than the aliphatic hydroxyl of threonine, making it highly susceptible to acylation. issuu.com The electron-rich aromatic ring of tyrosine can also undergo undesired alkylation. issuu.com

The table below summarizes the key differences:

CompoundAmino AcidSide Chain Hydroxyl TypeKey Considerations
Fmoc-D-Thr(tBu)-OH D-ThreonineSecondary AliphaticGreater stability against O-acylation compared to Serine. issuu.com
Fmoc-Ser(tBu)-OH L-SerinePrimary AliphaticMore prone to O-acylation and subsequent O-to-N acyl migration. issuu.com
Fmoc-Tyr(tBu)-OH L-TyrosinePhenolicHighly susceptible to acylation and potential for ring alkylation. issuu.com

Strategies for Overcoming Synthetic Challenges in Complex Peptide Synthesis

The synthesis of complex peptides, especially those containing sterically hindered residues like Fmoc-D-Thr(tBu)-OH, can be fraught with difficulties, most notably low coupling yields.

The β-branched and sterically demanding nature of the Fmoc-D-Thr(tBu)-OH residue can lead to incomplete or slow coupling reactions. nih.gov This is a common issue with β-branched amino acids. Several strategies can be employed to mitigate these low coupling yields:

Optimized Coupling Reagents: The choice of coupling reagent is critical. While standard reagents may suffice for many amino acids, sterically hindered couplings often require more potent activators or specialized protocols. For instance, the use of HATU with an extended coupling time has been shown to be effective for coupling Fmoc-Thr(tBu)-OH. nih.gov Double coupling, where the coupling step is repeated, is also a common strategy for difficult residues. rsc.org

Microwave and Flow Synthesis: Modern peptide synthesis technologies can also address these challenges. Microwave-assisted peptide synthesis can accelerate coupling reactions by heating the reaction mixture. peptide.com Automated fast-flow synthesis platforms can achieve quantitative amide bond formation in seconds, a significant improvement over traditional batch methods that can take minutes to hours. mit.edu

Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides can disrupt the inter- and intra-chain hydrogen bonding that leads to peptide aggregation, a major cause of synthetic difficulties. peptide.comresearchgate.net By breaking up these secondary structures, the accessibility of the N-terminus is improved, facilitating coupling.

Solvent Choice and Additives: The solvent system can also play a role. The use of N-methylpyrrolidone (NMP) or the addition of chaotropic salts or detergents can help to solubilize the growing peptide chain and reduce aggregation. peptide.com

Resolution of Low Coupling Yields in Sterically Hindered Peptide Sequences

Application of Microwave-Assisted Peptide Synthesis Methodologies

Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a transformative technique, significantly accelerating the synthesis process while often improving the quality of the final peptide product. researchgate.net The application of microwave energy to both the coupling and deprotection steps of SPPS can dramatically reduce reaction times from hours to minutes. mdpi.comresearchgate.net This is particularly advantageous for the incorporation of sterically hindered amino acids, such as threonine and its derivatives. oup.com

Fmoc-D-Thr(tBu)-OH is well-suited for microwave-assisted protocols. The microwave energy facilitates more efficient heat distribution, ensuring that the coupling of this bulky amino acid to the growing peptide chain and the subsequent removal of the Fmoc group proceed rapidly and with high yields. researchgate.netbiotage.co.jp Research has demonstrated the successful use of Fmoc-Thr(tBu)-OH in the microwave-assisted synthesis of various peptides, including analogues of the antibiotic Polymyxin E1 and the neuropeptide Octreotate. ekb.egresearchgate.net In these syntheses, microwave irradiation at controlled temperatures (e.g., 75-90°C) and power was employed to drive the coupling reactions to completion in as little as 10-20 minutes. biotage.co.jpekb.egresearchgate.net The use of microwave heating can lead to greater yields and better purities compared to conventional room-temperature synthesis. biotage.co.jp

ParameterConventional SPPSMicrowave-Assisted SPPS (MA-SPPS)
Heating Method External heating block/ambientDirect dielectric heating
Reaction Time Hours per coupling/deprotection cycleMinutes per cycle mdpi.com
Heat Distribution Temperature gradientHomogeneous biotage.co.jp
Efficiency Can be low for difficult sequencesHigher yields and purities researchgate.netbiotage.co.jp
Racemization Generally lowLow with optimized conditions researchgate.net
Application Standard peptide synthesisDifficult sequences, sterically hindered amino acids researchgate.netoup.combiotage.co.jp

Future Perspectives in Peptide Chemistry and Drug Discovery

The continuous drive for more complex and potent peptide-based therapeutics necessitates further innovation in synthetic and design methodologies. Fmoc-D-Thr(tBu)-OH is poised to remain a key building block in these future developments.

Integration with Automated Peptide Synthesis Platforms

The synergy between advanced chemical building blocks like Fmoc-D-Thr(tBu)-OH and sophisticated hardware is exemplified by its widespread use in automated peptide synthesizers. beilstein-journals.org These platforms, many of which now incorporate microwave technology, enable the rapid and reliable assembly of long and complex peptide chains. researchgate.netbeilstein-journals.org The high purity of commercially available Fmoc-amino acid derivatives is crucial for the success of these automated processes, which rely on achieving near-quantitative yields at each step. nih.gov

Exploration of Novel Protecting Group Chemistries and Orthogonality Strategies

The success of complex peptide synthesis hinges on the concept of orthogonality, where different protecting groups can be removed under distinct chemical conditions without affecting others. iris-biotech.depeptide.com The Fmoc/tBu strategy is the cornerstone of modern SPPS. csic.es The Fmoc group protects the α-amino terminus and is labile to basic conditions (e.g., piperidine), while the tert-butyl (tBu) group on the threonine side chain is labile to strong acids like trifluoroacetic acid (TFA). iris-biotech.deontosight.ai This orthogonal scheme ensures that the side chain remains protected throughout the chain elongation process and is only removed during the final cleavage from the resin. peptide.combiosynth.com

While the Fmoc/tBu combination is robust, challenges such as peptide aggregation, especially in long or hydrophobic sequences, persist. csic.essigmaaldrich.com This has spurred research into novel protecting groups and strategies. For instance, the development of super acid-labile groups like 2-chlorotrityl (Clt) and p-methoxytrityl (Mmt) allows for selective deprotection on the resin under very mild acidic conditions (e.g., 1% TFA), leaving tBu groups intact. iris-biotech.desigmaaldrich.com Furthermore, backbone protection strategies, such as the use of pseudoproline dipeptides (derived from serine or threonine), can disrupt the inter-chain aggregation that hampers synthesis, making them invaluable for producing "difficult sequences". nih.govsigmaaldrich.comresearchgate.net Future research will likely focus on expanding the toolbox of orthogonal protecting groups to offer even finer control over peptide modification and to overcome current synthetic limitations. uv.es

Protecting GroupAbbreviationProtected FunctionalityCleavage ConditionOrthogonality to tBu
FluorenylmethyloxycarbonylFmocα-AminoBase (e.g., 20% Piperidine (B6355638) in DMF) csic.esOrthogonal iris-biotech.depeptide.com
tert-ButyltBuSide chain -OH (Ser, Thr, Tyr), -COOH (Asp, Glu)Strong Acid (e.g., 95% TFA) iris-biotech.deN/A
TritylTrtSide chain -SH (Cys), -NH (Asn, Gln, His)Acid (e.g., TFA) nih.goviris-biotech.deQuasi-orthogonal
tert-ButoxycarbonylBocSide chain -NH (Lys, Trp)Strong Acid (e.g., TFA) nih.govN/A
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbfSide chain guanidino (Arg)Strong Acid (e.g., TFA) csic.esN/A
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeSide chain -NH (Lys)2% Hydrazine in DMF sigmaaldrich.comOrthogonal

Computational Approaches to Peptide Design and Synthesis Optimization

Computational modeling is becoming an indispensable tool in peptide science. byu.edu Molecular dynamics and quantum mechanics are employed to design peptides with specific three-dimensional structures and to predict their biological activity. byu.edubyu.edu For example, computational methods can guide the strategic placement of non-standard amino acids, including D-isomers like D-threonine, to stabilize specific secondary structures (e.g., β-hairpins) or to enhance resistance to enzymatic degradation, thereby improving a peptide's drug-like properties. byu.eduactivotec.com

Furthermore, computational approaches are being developed to predict and optimize the synthesis process itself. Deep learning models, trained on large datasets from automated synthesizers, can predict the efficiency of Fmoc deprotection reactions with low error. nih.gov These models can identify sequence-dependent events, such as aggregation, by analyzing how factors like bulky side-chain protecting groups contribute to synthetic challenges. nih.gov By predicting which sequences are likely to be "difficult," these computational tools can help chemists proactively adjust synthesis parameters—such as coupling times, reagents, or the use of aggregation-disrupting additives—to minimize side reactions and maximize the yield of the target peptide. nih.gov This predictive capability builds a foundation for real-time optimization of peptide synthesis in the future.

Q & A

Basic Research Question

  • HPLC : Reverse-phase chromatography with UV detection (220 nm) to quantify purity (>98% as per supplier specifications) .
  • NMR : Confirm absence of residual solvents or protecting group byproducts (e.g., tert-butyl fragments at δ 1.4 ppm) .

What challenges arise when synthesizing peptides with multiple D-amino acids like Fmoc-D-Thr(tBu)-OH?

Advanced Research Question
Key challenges include:

  • Aggregation : D-amino acids can induce β-sheet formation, requiring chaotropic agents (e.g., 2,2,2-trifluoroethanol) to solubilize peptides .
  • Stereochemical Integrity : Prolonged coupling or high-temperature steps increase racemization. Use of pseudoproline dipeptides or backbone modifications can alleviate this .

How are β-elimination side reactions managed when using Fmoc-D-Thr(tBu)-OH?

Advanced Research Question
β-elimination is rare with tBu protection but can occur under strongly basic conditions. Mitigation involves:

  • Avoiding Prolonged Base Exposure : Limit piperidine deprotection cycles to 2 × 5 minutes .
  • Alternative Coupling Reagents : Replace DIC with OxymaPure, which generates less heat and base .

Can Fmoc-D-Thr(tBu)-OH be used in native chemical ligation (NCL) strategies?

Advanced Research Question
Yes, Fmoc-D-Thr(tBu)-OH is compatible with NCL when incorporated into peptide fragments. For example:

  • Fragment Synthesis : Automated SPPS produces protected fragments, which are ligated post-cleavage using thioester-mediated NCL .
  • Orthogonal Deprotection : The tBu group remains intact during NCL, enabling sequential assembly of complex D-peptide architectures .

What are the optimal storage conditions for Fmoc-D-Thr(tBu)-OH?

Basic Research Question

  • Temperature : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis .
  • Purity Verification : Reanalyze via HPLC after long-term storage to detect degradation (e.g., Fmoc cleavage or tBu deprotection) .

How does Fmoc-D-Thr(tBu)-OH compare to L-configured analogs in peptide stability studies?

Advanced Research Question
D-configured Thr residues:

  • Protease Resistance : Confer resistance to enzymatic degradation, making peptides suitable for in vivo applications .
  • Thermodynamic Stability : D-amino acids can stabilize helical or turn structures in mirror-image peptides, as demonstrated in thermostable D-polymerase studies .

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Reactant of Route 1
(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid
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Reactant of Route 2
(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.